molecular formula C13H7F3N2O2S B12071902 6-(Thien-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1083196-28-4

6-(Thien-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B12071902
CAS No.: 1083196-28-4
M. Wt: 312.27 g/mol
InChI Key: XAEKDJIZRXCTRY-UHFFFAOYSA-N
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Description

6-(Thien-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that contains a pyridine ring fused with a pyrrole ring, along with a thiophene ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thien-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Thien-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

6-(Thien-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(Thien-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)pyridine-2-carboxylic acid: Shares the trifluoromethyl group and pyridine ring but lacks the fused pyrrole and thiophene rings.

    2-(Trifluoromethyl)pyridine-5-boronic acid: Contains a trifluoromethyl group and pyridine ring but has a boronic acid group instead of the carboxylic acid.

Uniqueness

6-(Thien-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to its fused ring structure and the presence of both a thiophene ring and a trifluoromethyl group

Properties

CAS No.

1083196-28-4

Molecular Formula

C13H7F3N2O2S

Molecular Weight

312.27 g/mol

IUPAC Name

6-thiophen-2-yl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H7F3N2O2S/c14-13(15,16)7-5-8(10-2-1-3-21-10)17-11-6(7)4-9(18-11)12(19)20/h1-5H,(H,17,18)(H,19,20)

InChI Key

XAEKDJIZRXCTRY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=C(N3)C(=O)O)C(=C2)C(F)(F)F

Origin of Product

United States

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